molecular formula C12H22N2O3 B1378682 tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate CAS No. 1797386-67-4

tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Cat. No.: B1378682
CAS No.: 1797386-67-4
M. Wt: 242.31 g/mol
InChI Key: QTPPAWBAUSEZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl carbamate with 3-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is widely used in scientific research due to its diverse applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

  • tert-Butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate
  • tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Comparison: While these compounds share similar structural features, this compound is unique due to its cyano group, which imparts distinct chemical properties. This difference can influence the compound’s reactivity, stability, and biological activity, making it suitable for specific applications that other similar compounds may not fulfill .

Biological Activity

Tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a cyano group, and a carbamate functional group. Its chemical formula is C12H22N2O3\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{3} with a molecular weight of 242.31 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry, particularly as a building block for various pharmaceutical agents and as a reagent in organic synthesis .

The compound's reactivity is primarily influenced by its functional groups:

  • Cyano Group : Capable of undergoing hydrolysis to form carboxylic acids, making it useful in synthetic pathways.
  • Carbamate Moiety : Can be hydrolyzed to yield amines and alcohols, which are significant in biological systems .

The biological activity of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects depending on the targeted enzyme. Additionally, the compound may modulate cellular pathways, affecting signal transduction and gene expression .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential role in inhibiting proteases, which are critical for various biological processes .

Interaction with Biological Macromolecules

Studies focusing on the interactions between this compound and biological macromolecules such as proteins and nucleic acids are essential for understanding its therapeutic potential. Initial interaction studies indicate that it may bind to specific proteins, affecting their function and stability .

Case Studies

While extensive research specifically on this compound is limited due to its relatively recent introduction into the scientific community, there are relevant case studies involving structurally similar compounds that provide insights into its potential applications.

  • Enzyme Inhibition : A study on related carbamate derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential neuroprotective effects .
  • Pesticidal Activity : Similar compounds have shown efficacy as biocides, indicating that this compound may possess pest-repellent properties .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamateStructureModerate enzyme inhibition
This compoundStructurePotential enzyme inhibitor; pest control

The comparison highlights how the unique cyano group in this compound may confer distinct chemical properties compared to similar compounds, influencing its reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-(1-cyano-3-propan-2-yloxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)16-7-6-10(8-13)14-11(15)17-12(3,4)5/h9-10H,6-7H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPPAWBAUSEZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
Reactant of Route 6
tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.